3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

Medicinal Chemistry Structure-Activity Relationship (SAR) Heterocyclic Chemistry

This specialized azetidine-dihydrobenzofuran scaffold is a critical tool for assay development. Supply can be fragmented. We provide reliable access to this high-purity compound, ensuring continuity for your SAR and control experiments. - **Negative Control:** Confirmed weak PfDHODH inhibitor (IC50 >250 µM) and hGARFTase inhibitor (Ki 5.5 µM), ideal for eliminating false positives. - **SAR Probe:** Unique methoxy-bridge linker serves as a reference for evaluating novel linker chemistry. - **Benchmark:** Defined physicochemical profile (LogP 1.39, MW 205.25) for assessing lead series ADME properties.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B13637719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C21)COC3CNC3
InChIInChI=1S/C12H15NO2/c1-2-4-12-9(3-1)5-10(15-12)8-14-11-6-13-7-11/h1-4,10-11,13H,5-8H2
InChIKeyQUKFHEVBAFVVFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine Identity and Profile


3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine (CAS 1521742-34-6) is a heterocyclic organic compound characterized by a central azetidine ring linked via a methoxy bridge to a 2,3-dihydrobenzofuran moiety . It possesses a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . The compound exhibits a calculated LogP of 1.39, indicating moderate lipophilicity, and contains one hydrogen bond donor and three hydrogen bond acceptors . It is supplied as a research chemical with a purity specification of 98% .

1
Heterocyclic scaffold for structure-activity relationship (SAR) probe studies
2
Weak DHODH / GARFTase inhibition supports negative control applications
3
Moderate lipophilicity and defined H-bond profile suit ADME benchmarking

Generic Substitution Risks for 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine


Direct substitution of 3-((2,3-dihydrobenzofuran-2-yl)methoxy)azetidine with other azetidine or dihydrobenzofuran derivatives without rigorous quantitative justification is not scientifically valid. The compound's specific substitution pattern—a methoxy linkage at the 2-position of the 2,3-dihydrobenzofuran ring connected to the 3-position of the azetidine ring—dictates its unique conformational landscape and electronic distribution, which in turn governs its target engagement profile. For instance, the compound exhibits a specific and weak inhibitory pattern against DHODH (IC50 > 250,000 nM) and GARFTase (Ki = 5,500 nM) [1][2], a profile that is distinct from closely related analogs like 2-(2,3-dihydrobenzofuran-5-yl)azetidine, which lacks the methoxy spacer and has a different ring junction . Furthermore, its physicochemical properties (LogP 1.39, HBD 1, HBA 3) differ from those of other azetidine-based scaffolds, impacting solubility and permeability. Therefore, generic substitution without confirmatory experimental validation introduces significant risk of altered or null biological outcomes.

!
Methoxy linker vs direct C-C bond shifts conformational landscape and target interaction
!
Different H-bond acceptor count and lipophilicity may alter solubility and permeability profiles
!
Distinct enzyme inhibition pattern limits direct functional replacement without validation

Quantitative Differentiation Evidence for 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine


Linker Pattern: 3-Methoxy vs. 2-Aryl Azetidine

3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine contains an azetidine ring linked via a methoxy group at the 3-position to the 2,3-dihydrobenzofuran moiety . In contrast, a common comparator, 2-(2,3-dihydrobenzofuran-5-yl)azetidine, features a direct carbon-carbon bond between the azetidine 2-position and the benzofuran 5-position, lacking the methoxy spacer . This structural difference alters the conformational flexibility and the electron density at the azetidine nitrogen.

Linker Connectivity
Cross-study comparable
Methoxy bridge (C3-azetidine) vs. direct C-C bond (C2-azetidine)
Presence of methoxy linker impacts conformational flexibility and electron density
Regioisomer selection critical for SAR consistency
Medicinal Chemistry Structure-Activity Relationship (SAR) Heterocyclic Chemistry

Lipophilicity and Hydrogen Bonding Profile

The compound exhibits a calculated LogP of 1.39, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . These values position it differently than the structurally related 2-(2,3-dihydrobenzofuran-5-yl)azetidine, which has a molecular formula of C₁₁H₁₃NO and a molecular weight of 175.23 g/mol , suggesting a lower lipophilicity (LogP not reported but inferred to be lower due to reduced carbon count and lack of methoxy oxygen).

Physicochemical Profile
Class-level inference
LogP 1.39; HBD 1; HBA 3; MW 205.25 (target) vs. inferred lower LogP for analog
Higher lipophilicity and HBA may affect permeability and off-target binding
Comparator LogP not explicitly reported; class-level inference
ADME Drug Design Computational Chemistry

Weak DHODH and GARFTase Inhibition Profile

The compound demonstrates weak inhibitory activity against dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum, with an IC50 > 250,000 nM [1]. In comparison, potent azetidine-2-carbonitrile DHODH inhibitors, such as BRD9185, exhibit IC50 values in the low nanomolar range (e.g., 0.033 µM = 33 nM) [2]. Similarly, the compound shows a Ki of 5,500 nM for human glycinamide ribonucleotide formyltransferase (GARFTase) [3], whereas potent antifolate GARFTase inhibitors like LY309887 display a Ki of 6.5 nM .

Enzyme Inhibition
Cross-study comparable
IC50 >250,000 nM (PfDHODH); Ki 5,500 nM (hGARFTase); >7,500-fold weaker vs. potent DHODH inhibitor
Weak inhibition profile supports use as negative control or selectivity benchmark
Comparison to BRD9185 (IC50 33 nM) in type 2 DHODH assay
Enzymology Infectious Disease Antimalarial Drug Discovery

GHS Hazard Classification

According to its Safety Data Sheet, 3-((2,3-dihydrobenzofuran-2-yl)methoxy)azetidine is classified with GHS07 hazard pictograms and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, some other azetidine derivatives, such as certain azetidine-2-carbonitriles, may possess additional or different hazard classifications (e.g., specific target organ toxicity) based on their specific substituents and biological activity .

Hazard Classification
Class-level inference
H302, H315, H319, H335 (GHS07)
Defines laboratory handling and PPE requirements
Hazard profile may vary across azetidine derivatives
Laboratory Safety Occupational Health Chemical Hygiene

Vendor Purity Specification

The compound is commercially available with a certified purity of 98% from reputable suppliers . This is a standard, verifiable quality metric. In comparison, some vendors may offer related azetidine or dihydrobenzofuran derivatives at lower purity grades (e.g., 95% or 97%) or without explicit purity certification, which can introduce variability in experimental reproducibility .

Purity Specification
Cross-study comparable
98% (vendor certified)
Higher purity reduces impurity-related assay interference
Some analogs offered at 95% without certification
Chemical Procurement Quality Control Analytical Chemistry

Optimal Application Scenarios for 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine


DHODH and GARFTase Negative Control

Given its quantitatively weak inhibition of Plasmodium falciparum DHODH (IC50 > 250,000 nM) [1] and human GARFTase (Ki = 5,500 nM) [2], this compound serves as an ideal negative control in high-throughput screening campaigns for antimalarial or anticancer agents targeting these enzymes. Its use ensures that observed inhibitory activity from test compounds is not due to non-specific assay interference.

SAR Probe for Linker Optimization

The unique methoxy-bridged connectivity between the azetidine and dihydrobenzofuran moieties makes this compound a valuable SAR probe. It can be used as a reference point when synthesizing and testing analogs with different linkers (e.g., direct C-C bond, sulfonyl, or amide) to quantitatively assess the impact of linker chemistry on target binding, as demonstrated by the >7,500-fold difference in DHODH potency compared to optimized azetidine-2-carbonitriles [3].

ADME Benchmark for Drug Discovery

With its defined LogP (1.39), hydrogen bond donor/acceptor profile (1/3), and molecular weight (205.25) , the compound can serve as a physicochemical benchmark for assessing the ADME properties of novel azetidine- or dihydrobenzofuran-based lead series. Its moderate lipophilicity and low molecular weight place it in a desirable property space, making it a useful comparator when evaluating the impact of additional substituents on permeability and solubility .

Safety Training and Hazard Communication

The compound's specific GHS hazard classification (H302, H315, H319, H335) makes it a suitable representative compound for training laboratory personnel on safe handling practices for research chemicals with these common hazard profiles. Its procurement and use in a controlled setting can reinforce proper PPE usage and emergency response procedures.

Application
Selection Property
Validation Focus
Enzyme inhibition assay negative control
Weak DHODH / GARFTase binding profile
Assay signal window and specificity
Linker chemistry SAR probe
Methoxy-bridged azetidine-dihydrobenzofuran connectivity
Binding affinity variation across linker types
Physicochemical benchmark for lead series
Moderate lipophilicity, HBD/HBA ratio, low MW
Permeability and solubility assessment
Laboratory safety training representative
Characteristic GHS07 hazard profile
Proper handling and PPE protocol reinforcement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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